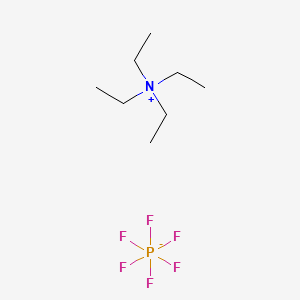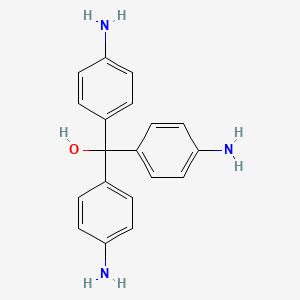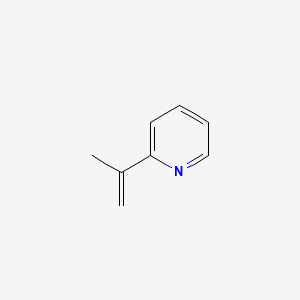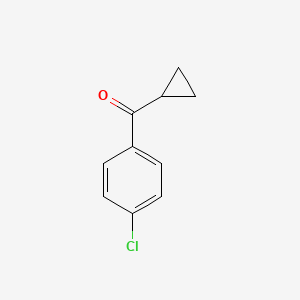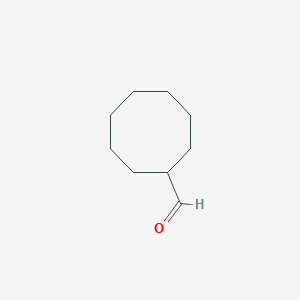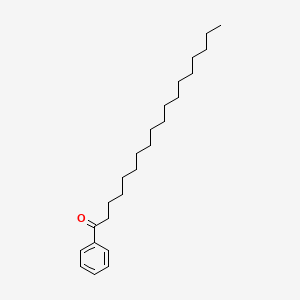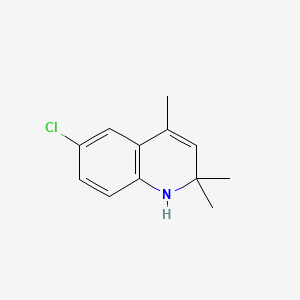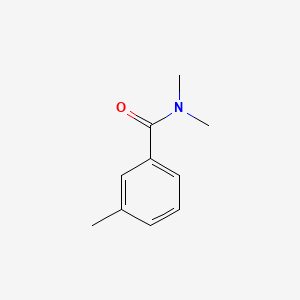
Dipropyl sulfate
Vue d'ensemble
Description
Dipropyl sulfate is a chemical compound with the molecular formula C6H14O4S and a molecular weight of 182.24 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Dipropyl sulfate were not found in the search results, it is typically used for synthesis in laboratory settings .
Molecular Structure Analysis
The molecular structure of Dipropyl sulfate consists of 6 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
Dipropyl sulfate is a liquid at 20 degrees Celsius with a density of 1.109 g/mL . It has a refractive index of 1.413 . The boiling point is 115 °C at 16mmHg .
Applications De Recherche Scientifique
Tribological Chemistry
Dipropyl sulfate's relevance in tribological chemistry was explored by Li et al. (2008) in their study titled "The tribological chemistry of polysulfides in mineral oil and synthetic diester". The research focused on organic polysulfides, including dipropyl sulfate, and their interaction with mineral oil and synthetic diester. The study utilized X-ray absorption near edge structure (XANES) spectroscopy to analyze thermal films and tribofilms, revealing unique compositions and sensitivities to oxygen in different compounds (Li et al., 2008).
Electrodeposition of Aluminum
A novel ionic liquid based on the complexation of dipropyl sulfide (DPS) and AlCl3 was developed as per the research of Fang et al. (2015). This study, "New ionic liquids based on the complexation of dipropyl sulfide and AlCl3 for electrodeposition of aluminum", highlighted the high concentration of AlCl3 in the ionic liquid and its successful application in the electrodeposition of aluminum (Fang et al., 2015).
Micellar Charge Effects in Oxidation
The micellar charge effects on the oxidation of sulfides by periodate ion were studied by Blasko et al. (1993). Their paper, "Micellar charge effects on the oxidation of sulfides by periodate ion", investigated how anionic micelles of sodium dodecyl sulfate influence the oxidation of compounds like dipropyl sulfide. The study provided insights into the interactions between ions and micelles, contributing to our understanding of micellar-bound sulfide reactions (Blasko et al., 1993).
Metabolism by Liver Enzymes
The metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes, as well as by isolated perfused rat liver, was analyzed by Teyssier and Siess (2000). Their research titled "Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver" offered detailed insights into the enzymatic processes involving dipropyl disulfide, contributing to a broader understanding of Allium sulfur compound metabolism (Teyssier & Siess, 2000).
Safety and Hazards
Dipropyl sulfate is classified as a skin corrosive substance and can cause severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds, including dipropyl sulfate . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.
Propriétés
IUPAC Name |
dipropyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCKNDWZDXGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060503 | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl sulfate | |
CAS RN |
598-05-0 | |
| Record name | Dipropyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfate [Alkylating Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dipropyl sulfate interact with chitin and what are the outcomes?
A1: Dipropyl sulfate acts as an alkylating agent, reacting with the hydroxyl groups present in chitin. [] This reaction leads to the substitution of hydrogen atoms in the hydroxyl groups with propyl groups, forming O-propyl chitin derivatives. [] The degree of substitution (DS) achievable with dipropyl sulfate is relatively low compared to smaller alkylating agents like dimethyl sulfate. This is likely due to steric hindrance, where the larger propyl groups have difficulty accessing and reacting with all available hydroxyl groups. []
Q2: What is the impact of using dipropyl sulfate on the properties of fullerene (C60)?
A2: Dipropyl sulfate plays a crucial role in the functionalization of fullerene (C60). When C60 is reduced with sodium in the presence of excess dipropyl sulfate, multiple propyl groups attach to the fullerene cage. [] This process results in highly propylated fullerene derivatives, with the number of propyl groups (n) reaching up to 24. [] Mass spectroscopy analysis reveals that C60(nC3H7)20 is the predominant product of this reaction. [] This modification with propyl groups can significantly alter the solubility, reactivity, and electronic properties of fullerene, opening avenues for diverse applications in materials science and nanotechnology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





